molecular formula C17H14ClN3O3 B2889546 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286720-59-9

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

Katalognummer: B2889546
CAS-Nummer: 1286720-59-9
Molekulargewicht: 343.77
InChI-Schlüssel: XKSWEHBQPXYCRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and an acetamide moiety linked to a 2-chlorophenyl group. The oxadiazole ring and amide functional group are critical bioisosteres, enhancing pharmacological activity by forming hydrogen bonds with biological targets .

Eigenschaften

IUPAC Name

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-14-9-5-4-6-12(14)10-15(22)19-17-21-20-16(24-17)11-23-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSWEHBQPXYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl chloride in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the oxadiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the phenyl and oxadiazole rings.

    Reduction: Products include hydrazine derivatives.

    Substitution: Products include substituted derivatives at the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has been studied for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound has been used in studies related to enzyme inhibition and receptor binding.

    Industry: It has applications in the development of agrochemicals and as a building block for more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. The phenoxymethyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent effects on molecular weight, melting point, and bioactivity:

Compound Key Substituents Molecular Weight Melting Point Biological Activity Reference
Target Compound : 2-(2-Chlorophenyl)-N-[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]Acetamide 2-Chlorophenyl, phenoxymethyl-oxadiazole Not reported Not reported Not reported (inferred anticancer potential from structural analogs)
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide Thiadiazole core, mercapto group Not reported 212–216°C Not reported (thiadiazole may enhance metabolic stability)
N-(4-Chlorophenyl)-2-[(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Thio]Acetamide Dual 4-chlorophenyl groups, thio linker Not reported Not reported Structural analog with potential improved lipophilicity
2-((5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-(Trifluoromethoxy)Phenyl)Acetamide Trifluoromethoxy group 425.4 Not reported Enhanced electron-withdrawing effects may influence receptor binding
2-{[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide 4-Bromophenyl, trifluoromethyl group 458.25 Not reported Bromine substitution may increase halogen bonding interactions
Compound 7d () : 2-(2-Fluorophenoxy)-N-{5-[2-(4-Methoxyphenyl)Pyridin-3-yl]Thiadiazol-2-yl}Acetamide Thiadiazole core, fluorophenoxy substituent Not reported Not reported IC50 = 1.8 µM (Caco-2 cells); high cytotoxicity
Compounds 8 & 9 () : Benzodioxol/tetrahydronaphthalen-substituted oxadiazoles Benzodioxol, tetrahydronaphthalen groups Not reported 96–148°C MMP-9 inhibition; cytotoxic effects on A549 and C6 cells (comparable to cisplatin)

Substituent Effects on Bioactivity

  • Oxadiazole vs. Thiadiazole Cores : Replacing oxadiazole with thiadiazole (as in ) may alter metabolic stability and binding affinity. Thiadiazole-containing analogs, such as compound 7d (), exhibit potent cytotoxicity (IC50 = 1.8 µM) .
  • Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl substituents () increase electron deficiency, possibly enhancing interaction with hydrophobic enzyme pockets .
  • Phenoxymethyl vs. Benzodioxol Groups: Phenoxymethyl (target compound) and benzodioxol () substituents both contribute to hydrogen bonding but differ in steric bulk, affecting enzyme inhibition profiles .

Key Research Findings

  • Anticancer Potential: Compounds with phenoxymethyl or benzodioxol groups (e.g., ) show cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, suggesting the target compound may share similar mechanisms .
  • Enzyme Inhibition : MMP-9 inhibition by benzodioxol-substituted oxadiazoles () highlights the importance of aromatic substituents in modulating enzyme activity .
  • Structural Optimization : The trifluoromethyl group in ’s compound demonstrates how small substituent changes can significantly alter molecular weight and bioactivity .

Biologische Aktivität

The compound 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound can be characterized by its unique structure, which includes a chlorophenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that integrate the oxadiazole ring with the acetamide functionality. The general synthetic route includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the chlorophenyl and phenoxymethyl groups through nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide have shown significant cytotoxicity against various cancer cell lines. A notable study reported that related oxadiazoles exhibited IC50 values in the range of 1.8 µM to 10 µM against MCF-7 breast cancer cells, indicating strong anticancer activity comparable to standard chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (µM)
2-(2-chlorophenyl)-N-[...]MCF-71.8
DoxorubicinMCF-71.2

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies indicate that derivatives containing the oxadiazole structure demonstrate significant antibacterial and antifungal activity. For example, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL .

The biological activity of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is believed to involve several mechanisms:

  • Inhibition of DNA Synthesis: Some oxadiazole derivatives interfere with DNA replication in cancer cells.
  • Apoptosis Induction: These compounds may trigger apoptotic pathways leading to cell death in malignant cells.
  • Antimicrobial Action: The mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic processes.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

  • Study on Anticancer Activity: A study involving a series of oxadiazole derivatives demonstrated that modifications in the phenyl groups significantly enhanced anticancer activity against various cell lines.
    • Findings: The introduction of electron-donating groups increased cytotoxicity due to enhanced interaction with cellular targets.
  • Antimicrobial Efficacy: Another research project assessed various oxadiazole derivatives against clinical strains of bacteria and fungi.
    • Results: The study concluded that certain substitutions on the oxadiazole ring improved antimicrobial potency significantly compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazides to form the oxadiazole ring, followed by coupling with 2-chlorophenyl acetamide derivatives. Key steps include:

  • Hydrazide Formation : Reacting phenoxymethyl carboxylic acid hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .
  • Acetamide Coupling : Using coupling agents like EDCI/HOBT in DMF to attach the 2-chlorophenyl acetamide moiety to the oxadiazole ring .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect yield. TLC and NMR are used for real-time monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the phenoxymethyl moiety (δ 4.8 ppm for CH2_2) .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 385.08) .
  • FTIR : Peaks at 1650–1680 cm1^{-1} confirm the C=O stretch of the acetamide group .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (≥10 mM stock solutions recommended for in vitro studies) .
  • Stability : Store at –20°C under inert gas to prevent oxidation of the oxadiazole ring. Degradation can be monitored via HPLC (retention time shifts) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against specific targets?

  • Methodological Answer :

  • Target Selection : Prioritize targets like COX-2 or 5-LOX, where oxadiazole derivatives show affinity .
  • Docking Workflow : Use AutoDock Vina with PDB structures (e.g., 5LOX). The phenoxymethyl group’s orientation in the hydrophobic pocket correlates with inhibitory activity .
  • Validation : Compare docking scores (e.g., ΔG = –9.2 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7) and bacterial strain (Gram-positive vs. Gram-negative) .
  • SAR Analysis : Modify substituents (e.g., replacing phenoxymethyl with benzyl) to isolate specific bioactivity .
  • Meta-Analysis : Cross-reference data from PubChem and independent studies to identify outliers due to impurities .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the oxadiazole ring?

  • Methodological Answer :

  • Electrophile Choice : Nitration (HNO3_3/H2_2SO4_4) favors substitution at the 5-position of oxadiazole due to electron-withdrawing effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity .
  • Monitoring : Use 19^{19}F NMR (if fluorinated analogs are synthesized) to track substitution patterns .

Q. What are the mechanistic implications of the compound’s oxidative degradation under accelerated stability testing?

  • Methodological Answer :

  • Degradation Pathways : HPLC-MS identifies primary degradation products (e.g., cleavage of the acetamide bond or oxadiazole ring oxidation) .
  • Kinetic Analysis : Pseudo-first-order kinetics under oxidative stress (H2_2O2_2) reveal activation energy (Ea_a) for decomposition .
  • Mitigation : Add antioxidants (e.g., BHT) or lyophilize to improve shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.